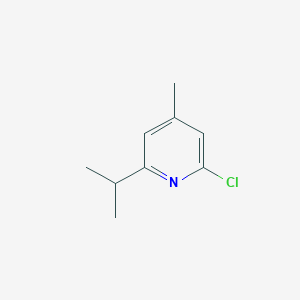
2-Chloro-6-isopropyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-isopropyl-4-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the sixth position, and a methyl group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isopropyl-4-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 6-isopropyl-4-methylpyridine. The reaction typically employs a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Friedel-Crafts acylation reaction followed by a reduction step. In this approach, an acyl group is first introduced at the desired position on the pyridine ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting acylated intermediate is then reduced to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of chlorinating agent, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
2-Chloro-6-isopropyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions and result in the formation of substituted pyridine derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form pyridine N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding pyridine derivatives with reduced functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide or peracids under mild conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Reduced pyridine derivatives.
科学研究应用
2-Chloro-6-isopropyl-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-6-isopropyl-4-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific target and the context in which the compound is used.
相似化合物的比较
2-Chloro-6-isopropyl-4-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: Lacks the isopropyl group at the sixth position, resulting in different chemical and biological properties.
4-Chloro-6-isopropyl-2-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different reactivity and applications.
2-Chloro-6-methylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-chloro-4-methyl-6-propan-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)5-9(10)11-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHXTEYVVJGPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
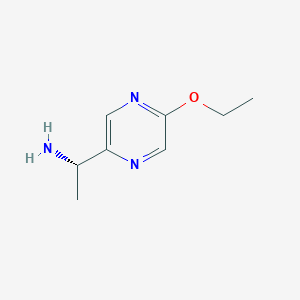


![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
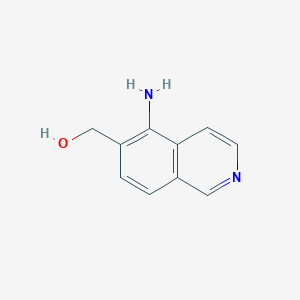
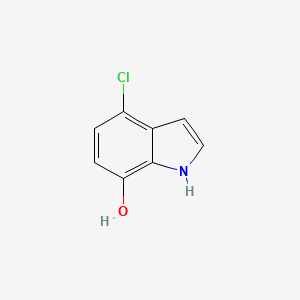
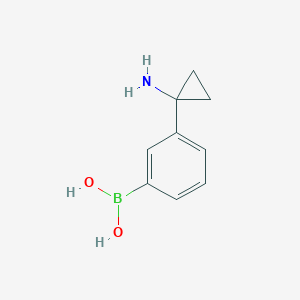
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

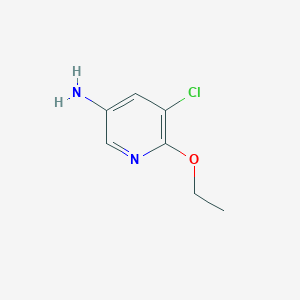
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
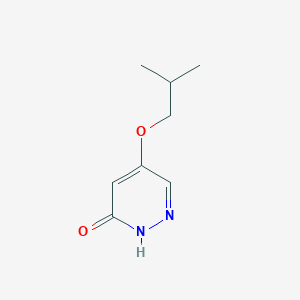
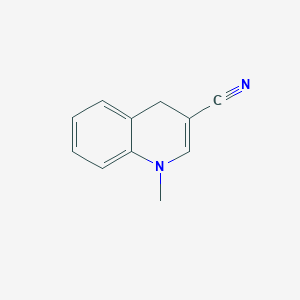
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
